molecular formula C16H17N3OS2 B2733341 3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one CAS No. 882180-48-5

3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one

Cat. No.: B2733341
CAS No.: 882180-48-5
M. Wt: 331.45
InChI Key: RXSHUKJELCVLSN-UHFFFAOYSA-N
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Description

3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzylamine with thioamide derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring. The process may also involve the use of solvents such as ethanol or chloroform to dissolve reactants and control the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its cytotoxic properties against cancer cells.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    Benzothiazole: Contains a benzene ring fused to a thiazole ring.

    Thiazolidine: A saturated analog of thiazole.

Uniqueness

3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethylbenzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

IUPAC Name

3-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-2-imino-5-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-3-11-4-6-12(7-5-11)8-13-9-18-16(22-13)19-14(20)10(2)21-15(19)17/h4-7,9-10,17H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSHUKJELCVLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)N3C(=O)C(SC3=N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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